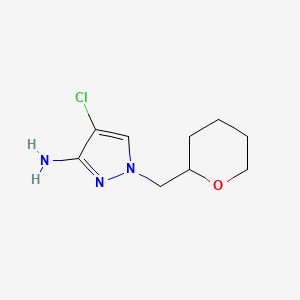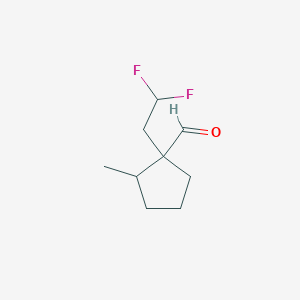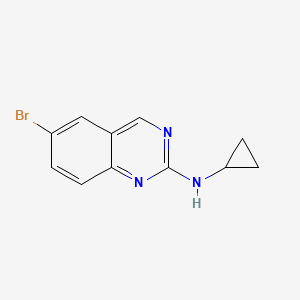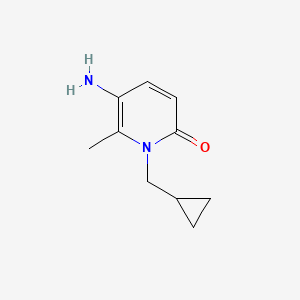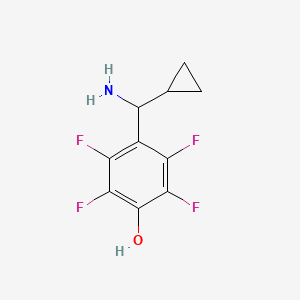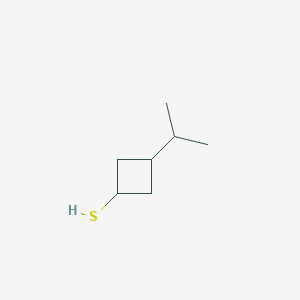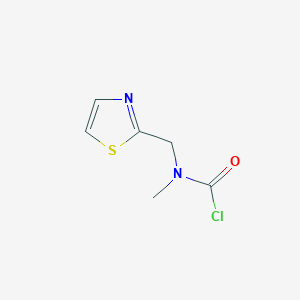
N-methyl-N-(2-thiazolylmethyl)Carbamic chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-N-(2-thiazolylmethyl)Carbamic chloride is a chemical compound with the molecular formula C6H8ClN2OS. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a thiazole ring, which imparts unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-methyl-N-(2-thiazolylmethyl)Carbamic chloride can be synthesized through the reaction of N-methylamine with 2-thiazolylmethyl chloride in the presence of a suitable base. The reaction typically occurs under mild conditions, with the base facilitating the formation of the carbamic chloride group.
Industrial Production Methods
Industrial production of this compound involves the use of large-scale reactors where the reactants are combined in precise stoichiometric ratios. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product. The final product is then purified through crystallization or distillation.
Analyse Des Réactions Chimiques
Types of Reactions
N-methyl-N-(2-thiazolylmethyl)Carbamic chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloride group can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The thiazole ring can undergo oxidation or reduction, altering the electronic properties of the compound.
Hydrolysis: In the presence of water, the carbamic chloride group can hydrolyze to form the corresponding carbamate.
Common Reagents and Conditions
Bases: Used in substitution reactions to facilitate the removal of the chloride group.
Oxidizing Agents: Employed in oxidation reactions to modify the thiazole ring.
Water: Acts as a reagent in hydrolysis reactions.
Major Products Formed
Substituted Derivatives: Formed through substitution reactions.
Oxidized or Reduced Thiazole Compounds: Resulting from oxidation or reduction reactions.
Carbamates: Produced through hydrolysis.
Applications De Recherche Scientifique
N-methyl-N-(2-thiazolylmethyl)Carbamic chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce the thiazole moiety into various compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mécanisme D'action
The mechanism of action of N-methyl-N-(2-thiazolylmethyl)Carbamic chloride involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, modulating their activity. The carbamic chloride group can also react with nucleophilic sites on proteins or other biomolecules, leading to covalent modifications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-methyl-N-(4-thiazolylmethyl)Carbamic chloride
- N-methyl-N-(2-thiazolylmethyl)Carbamic chloride
- N-methyl-N-(2,5-dihydro-5-oxo-1H-1,2,4-triazol-3-yl)methylcarbamic chloride
Uniqueness
This compound is unique due to its specific thiazole substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and the development of new therapeutic agents.
Propriétés
Formule moléculaire |
C6H7ClN2OS |
|---|---|
Poids moléculaire |
190.65 g/mol |
Nom IUPAC |
N-methyl-N-(1,3-thiazol-2-ylmethyl)carbamoyl chloride |
InChI |
InChI=1S/C6H7ClN2OS/c1-9(6(7)10)4-5-8-2-3-11-5/h2-3H,4H2,1H3 |
Clé InChI |
QKMDRDNBIYWOND-UHFFFAOYSA-N |
SMILES canonique |
CN(CC1=NC=CS1)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


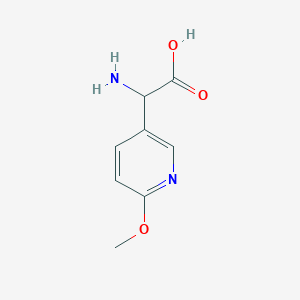

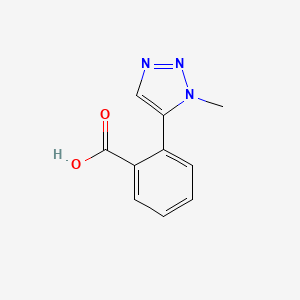
![4-[(4-Ethylphenyl)methyl]piperidine-4-carboxylic acid](/img/structure/B13067576.png)
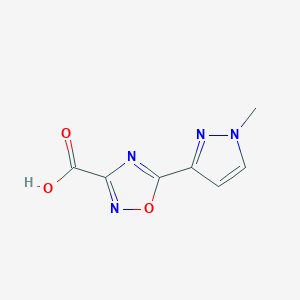
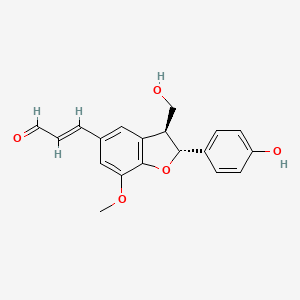

![4-Bromo-1-[(oxolan-3-yloxy)methyl]-1H-pyrazol-3-amine](/img/structure/B13067604.png)
